molecular formula C7H13ClN2O2 B1371088 2-(2-chloroacetamido)-N,N-dimethylpropanamide CAS No. 1218689-32-7

2-(2-chloroacetamido)-N,N-dimethylpropanamide

Cat. No. B1371088
CAS RN: 1218689-32-7
M. Wt: 192.64 g/mol
InChI Key: VENGBMXIDKXRHD-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-N,N-dimethylpropanamide, also known as 2-chloro-N,N-dimethylacetamide (2-Cl-DMAC) is a small molecule that is used in a variety of scientific and industrial applications. It is a versatile reagent that has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. 2-Cl-DMAC is a colorless, volatile liquid with a boiling point of 77 °C and a melting point of -51 °C. It is soluble in water, alcohols, and many organic solvents.

Scientific Research Applications

HDAC Inhibition and Cancer Treatment

The synthesis and biological testing of compounds based on the modification of "2-(2-chloroacetamido)-N,N-dimethylpropanamide" derivatives have demonstrated potential in histone deacetylase (HDAC) inhibition, a promising approach in cancer treatment. Compounds derived from this structure showed significant antiproliferative activity against various cancer cell lines, suggesting their potential as HDAC inhibitors for cancer therapy (El-Rayes et al., 2019).

Herbicide Activity

Research has also explored the use of chloroacetamide derivatives, including compounds related to "2-(2-chloroacetamido)-N,N-dimethylpropanamide," as herbicides. These compounds have been used to control annual grasses and broad-leaved weeds in various crops, highlighting their application in agricultural sciences (Weisshaar & Böger, 1989).

Root Growth Inhibition

A series of N-substituted derivatives of "2-(2-chloroacetamido)-N,N-dimethylpropanamide" has been synthesized and tested for their root growth-inhibitory activity. These compounds, particularly 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, showed potent activity towards rape seedlings, indicating their potential use in weed management and agricultural research (Kitagawa & Asada, 2005).

Spectrophotometric Analysis

The compound "3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide," closely related to "2-(2-chloroacetamido)-N,N-dimethylpropanamide," has been analyzed using spectrophotometry. This highlights the compound's relevance in analytical chemistry for quantitative measurements and quality control in various applications (Shu, 2011).

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-5(7(12)10(2)3)9-6(11)4-8/h5H,4H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGBMXIDKXRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloroacetamido)-N,N-dimethylpropanamide

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